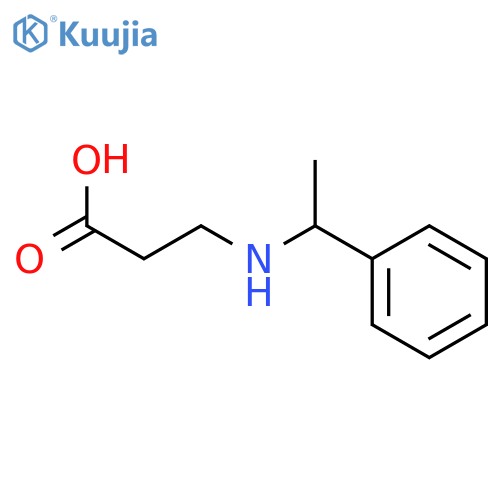

Cas no 95350-05-3 (N-(1-phenylethyl)-β-alanine)

N-(1-phenylethyl)-β-alanine 化学的及び物理的性質

名前と識別子

-

- 3-((1-Phenylethyl)amino)propanoic acid

- 3-(1-PHENYLETHYLAMINO)PROPANOIC ACID

- 3-[(1-PHENYLETHYL)AMINO]PROPANOIC ACID

- b-Alanine, N-(1-phenylethyl)-

- N-(1-phenylethyl)-beta-alanine

- CS-0275240

- MFCD00509401

- 3-((1-Phenylethyl)amino)propanoicacid

- Oprea1_484324

- FT-0692043

- Cambridge id 5100461

- EN300-87044

- BS-36514

- 95350-05-3

- AKOS008960096

- DTXSID10385113

- SCHEMBL2749557

- HMS1577A05

- N-(1-phenylethyl)-β-alanine

-

- MDL: MFCD00509401

- インチ: InChI=1S/C11H15NO2/c1-9(12-8-7-11(13)14)10-5-3-2-4-6-10/h2-6,9,12H,7-8H2,1H3,(H,13,14)

- InChIKey: QYOGWZCNJDREPR-UHFFFAOYSA-N

- ほほえんだ: CC(C1=CC=CC=C1)NCCC(=O)O

計算された属性

- せいみつぶんしりょう: 193.11000

- どういたいしつりょう: 193.11

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 5

- 複雑さ: 176

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -1.1

- トポロジー分子極性表面積: 49.3Ų

じっけんとくせい

- 密度みつど: 1.098

- ふってん: 332.5°C at 760 mmHg

- フラッシュポイント: 154.9°C

- 屈折率: 1.535

- PSA: 49.33000

- LogP: 2.20280

- じょうきあつ: 0.0±0.8 mmHg at 25°C

N-(1-phenylethyl)-β-alanine セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

N-(1-phenylethyl)-β-alanine 税関データ

- 税関コード:2922499990

- 税関データ:

中国税関コード:

2922499990概要:

2922499990他のアミノ酸及びそのエステル及びその塩(1つ以上の酸素含有基を含む場合を除く)。付加価値税:17.0%税金還付率:9.0% 規制条件:AB(入国貨物通関表、出国貨物通関表)最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき

規制条件:

A.入国貨物通関表

B.出国貨物通関申告書検査検疫種別:

P.輸入動植物/動植物製品検疫

Q.海外動植物/動植物製品検疫

R、輸入食品衛生監督検査

S.輸出食品衛生監督検査

M.輸入商品検査

N.輸出商品検査要約:

HS:292249990酸素官能基を1種以上含むアミノ酸を除く他のアミノ酸及びそのエステル、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)最恵国関税:6.5% General tariff:30.0%

N-(1-phenylethyl)-β-alanine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1250430-5g |

3-[(1-PHENYLETHYL)AMINO]PROPANOIC ACID |

95350-05-3 | 95% | 5g |

$680 | 2023-09-04 | |

| Enamine | EN300-87044-0.1g |

3-[(1-phenylethyl)amino]propanoic acid |

95350-05-3 | 0.1g |

$364.0 | 2023-09-02 | ||

| Enamine | EN300-87044-2.5g |

3-[(1-phenylethyl)amino]propanoic acid |

95350-05-3 | 2.5g |

$810.0 | 2023-09-02 | ||

| abcr | AB219452-1 g |

N-(1-Phenylethyl)-beta-alanine; 95% |

95350-05-3 | 1g |

€205.80 | 2022-06-11 | ||

| TRC | B521910-500mg |

N-(1-phenylethyl)-β-alanine |

95350-05-3 | 500mg |

$ 230.00 | 2022-06-07 | ||

| Enamine | EN300-87044-10.0g |

3-[(1-phenylethyl)amino]propanoic acid |

95350-05-3 | 10.0g |

$1130.0 | 2023-02-11 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1345910-5g |

3-((1-Phenylethyl)amino)propanoic acid |

95350-05-3 | 95+% | 5g |

¥5450.00 | 2024-04-24 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1345910-1g |

3-((1-Phenylethyl)amino)propanoic acid |

95350-05-3 | 95+% | 1g |

¥1800.00 | 2024-04-24 | |

| Chemenu | CM305136-1g |

3-((1-Phenylethyl)amino)propanoic acid |

95350-05-3 | 95% | 1g |

$337 | 2022-06-09 | |

| Enamine | EN300-87044-1.0g |

3-[(1-phenylethyl)amino]propanoic acid |

95350-05-3 | 1.0g |

$184.0 | 2023-02-11 |

N-(1-phenylethyl)-β-alanine 関連文献

-

Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018

-

A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868

-

Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876

-

Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237

-

C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961

-

Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027

-

9. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466

-

10. C to H effective ratio as a descriptor for co-processing light oxygenates and CH4 on Mo/H-ZSM-5†Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448

N-(1-phenylethyl)-β-alanineに関する追加情報

N-(1-phenylethyl)-β-alanine: An Overview of Its Properties, Applications, and Recent Research

N-(1-phenylethyl)-β-alanine (CAS No. 95350-05-3) is a versatile compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceutical research. This β-amino acid derivative is characterized by its unique structure, which combines a phenylalanine-like side chain with a β-alanine backbone. The compound's distinct properties make it an important molecule for various applications, including drug development, biochemical studies, and material science.

The chemical structure of N-(1-phenylethyl)-β-alanine consists of a β-alanine core with an N-substituted 1-phenylethyl group. This configuration imparts specific physical and chemical properties that distinguish it from other amino acids. For instance, the presence of the phenyl group enhances the hydrophobicity of the molecule, making it suitable for interactions with lipid bilayers and other hydrophobic environments. Additionally, the β-amino acid backbone provides increased conformational flexibility compared to α-amino acids, which can be advantageous in designing peptides and proteins with specific structural requirements.

Recent research has highlighted the potential of N-(1-phenylethyl)-β-alanine in various biological and pharmaceutical contexts. One notable area of study is its use as a building block for the synthesis of peptidomimetics and peptidic drugs. Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved pharmacological properties such as enhanced stability, bioavailability, and reduced immunogenicity. The unique properties of N-(1-phenylethyl)-β-alanine make it an attractive candidate for these applications.

In a study published in the Journal of Medicinal Chemistry, researchers demonstrated that N-(1-phenylethyl)-β-alanine-based peptidomimetics exhibited potent inhibitory activity against a specific enzyme involved in cancer progression. The study found that these compounds effectively inhibited the enzyme's activity without causing significant cytotoxicity to normal cells. This finding underscores the potential of N-(1-phenylethyl)-β-alanine as a lead compound for developing novel anticancer agents.

Beyond its applications in drug development, N-(1-phenylethyl)-β-alanine has also been explored for its role in biochemical studies. Its unique structure allows it to serve as a valuable tool for investigating protein-protein interactions and enzymatic mechanisms. For example, researchers have used N-(1-phenylethyl)-β-alanine to study the binding affinity and specificity of certain enzymes, providing insights into their catalytic mechanisms and potential targets for therapeutic intervention.

In addition to its biological applications, N-(1-phenylethyl)-β-alanine has shown promise in material science. The compound's ability to self-assemble into well-defined nanostructures makes it a suitable candidate for developing functional materials with tailored properties. For instance, self-assembled monolayers (SAMs) formed by N-(1-phenylethyl)-β-alanine have been used to create surfaces with controlled wettability and adhesion properties, which have applications in microfluidics and biosensors.

The synthesis of N-(1-phenylethyl)-β-alanine typically involves multi-step processes that ensure high purity and yield. Common synthetic routes include nucleophilic substitution reactions and peptide coupling techniques. Advances in synthetic chemistry have led to more efficient methods for producing this compound on both laboratory and industrial scales. These improvements have facilitated its widespread use in various research settings.

In conclusion, N-(1-phenylethyl)-β-alanine (CAS No. 95350-05-3) is a multifaceted compound with significant potential in multiple scientific disciplines. Its unique chemical structure endows it with properties that make it valuable for drug development, biochemical studies, and material science applications. Ongoing research continues to uncover new possibilities for this compound, highlighting its importance in advancing our understanding of complex biological systems and developing innovative solutions for various challenges.

95350-05-3 (N-(1-phenylethyl)-β-alanine) 関連製品

- 2416233-98-0(tert-butyl N-3-(aminomethyl)-2,2-dimethylcyclobutylcarbamate hydrochloride)

- 2229460-85-7(tert-butyl N-3-amino-2-methyl-2-(4-methylpyridin-2-yl)propylcarbamate)

- 38734-69-9(Ethanediammonium Diacetate)

- 2137752-17-9(Benzaldehyde, 4-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]-)

- 2229324-20-1(4-(2-bromoethyl)-5-methyl-1,2-oxazole)

- 2228175-62-8(1-4-(1H-imidazol-4-yl)phenyl-1H-pyrazole)

- 2171790-77-3(2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-2-azabicyclo2.1.1hexane-5-carboxylic acid)

- 896676-84-9(N-2-(3-{(cyclopentylcarbamoyl)methylsulfanyl}-1H-indol-1-yl)ethyl-4-methylbenzamide)

- 1806277-42-8(Ethyl 4-cyano-2-nitro-5-(trifluoromethoxy)phenylacetate)

- 1806759-10-3(4-Methyl-3-nitro-6-(trifluoromethoxy)pyridine-2-carboxaldehyde)